(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine
Description
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived compound featuring a cyclopentyl substituent at the 1-position, a methyl group at the 3-position, and a methanamine moiety at the 4-position of the pyrazole ring. This structural arrangement confers unique physicochemical properties, including increased lipophilicity due to the cyclopentyl group and basicity from the primary amine.
Properties
IUPAC Name |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10/h7,10H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCWWUSGLNBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors One common method is the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine This intermediate is then reacted with methyl acetoacetate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antimalarial Activity
Recent studies have highlighted the compound's role in antimalarial drug development. It has been involved in structure-activity relationship (SAR) studies aimed at enhancing the efficacy and stability of antimalarial agents. For instance, macrocyclic derivatives containing cyclopentyl groups demonstrated improved plasma stability and permeability, which are critical for effective drug design against malaria parasites .
Janus Kinase Inhibition
The compound has also been explored as a potential inhibitor of Janus kinases (JAK), which are crucial in various signaling pathways related to immune response and inflammation. Research indicates that derivatives of this compound can modulate JAK activity, offering therapeutic avenues for treating immune-related disorders and cancers . The modulation of JAK activity is significant as it relates to diseases such as rheumatoid arthritis and certain types of cancer.
Synthesis and Chemical Properties
Building Block in Organic Synthesis
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine serves as a versatile building block in organic synthesis. Its unique pyrazole structure allows for the introduction of various functional groups, facilitating the development of more complex molecules with desired biological activities. The compound's molecular formula (C₁₀H₁₃N₃) and molecular weight (175.23 g/mol) make it suitable for various synthetic applications.
Case Study 1: Antimalarial Compound Development
In a study published in early 2023, researchers synthesized a series of pyrazole derivatives, including this compound. These derivatives were tested for their antimalarial activity against Plasmodium falciparum. The results indicated that compounds with cyclopentyl substitutions exhibited enhanced potency compared to their non-cyclopentyl counterparts, demonstrating the importance of structural modifications in drug efficacy .
Case Study 2: JAK Inhibition
A patent application detailed the use of this compound derivatives as JAK inhibitors. The findings suggested that these compounds could effectively reduce JAK-mediated signaling, thereby providing a potential therapeutic strategy for treating conditions associated with aberrant JAK activity, including certain cancers and autoimmune diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and properties of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine with its analogs:
*Similarity scores calculated using structural fingerprint-based methods (e.g., Tanimoto coefficient) .
Key Observations:
Aromatic substituents (e.g., phenyl, pyridinyl) introduce π-π stacking capabilities, relevant for receptor binding . N-Methylation (e.g., in 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) reduces basicity, altering pharmacokinetic profiles .
Safety Profiles: Compounds with methoxyphenyl groups (e.g., CAS 1015846-14-6) exhibit higher acute toxicity (Category 4 oral toxicity) compared to non-aromatic analogs . Oxalate salts (e.g., 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate) improve stability but may introduce handling challenges due to hygroscopicity .
Biological Activity
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group and a methanamine moiety, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is C9H14N4, with a molecular weight of approximately 178.24 g/mol. The presence of the pyrazole ring allows for various interactions with biological targets, making it a subject of interest in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, which enhances its binding affinity to target proteins. Notably, compounds with similar structural features have demonstrated enzyme inhibition capabilities and modulation of receptor activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In one study, a series of pyrazole compounds were evaluated for their efficacy against various bacterial strains, indicating that modifications in the side chains can enhance antimicrobial potency . While specific data on this compound is limited, its structural analogs have shown promise in this area.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. A study focusing on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7) . Although direct studies on this compound are sparse, the structural similarities suggest potential activity against cancer cells through similar pathways.
Case Study 1: Antiparasitic Activity
In a study investigating macrocyclic compounds with cyclopentyl groups, it was found that these compounds exhibited high plasma stability and significant antiparasitic activity against Plasmodium species . This suggests that this compound may also possess similar properties due to its structural characteristics.
Case Study 2: Inhibition Studies
Further research into enzyme inhibition revealed that certain pyrazole derivatives could effectively inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases . The findings indicate that this compound could be investigated for similar inhibitory effects.
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound, it is essential to compare it with other related compounds. Below is a table summarizing some key characteristics:
| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 178.24 g/mol | Potential antimicrobial/anticancer | Enzyme inhibition/modulation |
| 5-Methylpyrazole | 97.10 g/mol | Antimicrobial | Interaction with bacterial enzymes |
| Pyrazolo[3,4-d]pyrimidine derivatives | Varies | Anticancer | CDK inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
